ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a chloro group and a hydrazinylidene moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2-methoxy-5-methylphenylhydrazine under acidic or basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and hydrazinylidene moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl benzoate: Another ester with a floral fragrance, used in perfumes and flavoring agents.
Ethyl (2-methylbenzoyl)acetate: A β-keto ester with applications in organic synthesis.
Uniqueness
Ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate is unique due to its combination of a chloro group and a hydrazinylidene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, setting it apart from simpler esters like ethyl acetate and methyl benzoate.
Properties
Molecular Formula |
C12H15ClN2O3 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-18-12(16)11(13)15-14-9-7-8(2)5-6-10(9)17-3/h5-7,14H,4H2,1-3H3/b15-11+ |
InChI Key |
IHIOGYQUXIAYMQ-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)C)OC)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)C)OC)Cl |
Origin of Product |
United States |
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